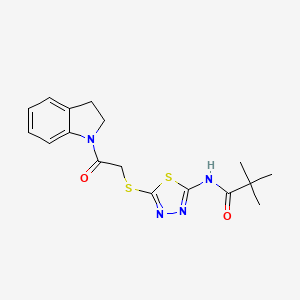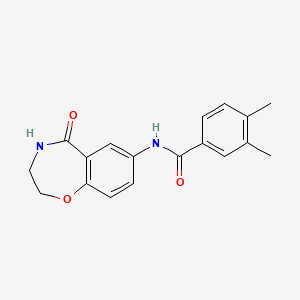
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound with potential applications in multiple scientific and industrial fields. Its structure includes a thiazolidine-2,4-dione core, a piperidine ring, and a trifluoromethyl-substituted phenyl group, indicating a complex, multi-functional molecular architecture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. Key steps often include:
Formation of the thiazolidine-2,4-dione ring through cyclization reactions.
Introduction of the piperidine ring via nucleophilic substitution or condensation reactions.
Attachment of the chlorophenyl and trifluoromethyl groups through Friedel-Crafts acylation or other electrophilic aromatic substitution methods. Reaction conditions may involve anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production might scale up these reactions using continuous flow chemistry, automation, and robust purification techniques like crystallization or chromatography. The specifics would depend on the target application and desired production scale.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, such as:
Oxidation: Particularly at the thiazolidine ring or the phenyl substituents.
Reduction: Possible at the carbonyl groups or double bonds.
Substitution: The piperidine ring can be functionalized through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation reactions might employ reagents like KMnO4 or H2O2.
Reduction reactions might use NaBH4 or LiAlH4.
Substitution reactions could involve halogenating agents or Grignard reagents.
Major Products Formed: The products depend on the specific reactions but could include various hydroxylated, alkylated, or acylated derivatives.
Applications De Recherche Scientifique
This compound has broad applications in research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Studied for pharmacological properties, potential therapeutic effects, and as a lead compound in drug discovery.
Industry: Applied in developing advanced materials, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione depends on its specific application. For instance, in medicinal chemistry, it might act by:
Binding to specific proteins or receptors.
Inhibiting enzymes involved in disease pathways.
Modulating signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, this compound's uniqueness lies in its trifluoromethyl-substituted phenyl group, which enhances its chemical stability and biological activity. Similar compounds might include:
Other thiazolidine-2,4-dione derivatives.
Piperidine-substituted analogs.
Compounds with similar electrophilic aromatic substitution patterns.
Each of these similar compounds has unique structural features and applications, highlighting the distinctiveness of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione.
Let me know if there are more details you'd like to dive into!
Propriétés
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c19-14-3-1-11(9-13(14)18(20,21)22)2-4-15(25)23-7-5-12(6-8-23)24-16(26)10-28-17(24)27/h1,3,9,12H,2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQANHHGNPVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)

![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)

![1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)



![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)


![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)
